(2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16283446
InChI: InChI=1S/C19H11F2N3O2S/c20-13-6-4-11(5-7-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-2-1-3-14(21)8-12/h1-8,10H,9H2/b16-10-
SMILES:
Molecular Formula: C19H11F2N3O2S
Molecular Weight: 383.4 g/mol

(2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC16283446

Molecular Formula: C19H11F2N3O2S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C19H11F2N3O2S
Molecular Weight 383.4 g/mol
IUPAC Name (2Z)-6-[(4-fluorophenyl)methyl]-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C19H11F2N3O2S/c20-13-6-4-11(5-7-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-2-1-3-14(21)8-12/h1-8,10H,9H2/b16-10-
Standard InChI Key XANOJSWYZROJOO-YBEGLDIGSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2
Canonical SMILES C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Introduction

Chemical Structure and Stereochemical Features

The core architecture of this compound consists of a thiazolo[3,2-b][1, triazine scaffold, a bicyclic system formed by the fusion of a thiazole ring (five-membered, containing sulfur and nitrogen) and a triazine ring (six-membered, with three nitrogen atoms). The (2Z) configuration indicates the Z-stereochemistry of the exocyclic double bond connecting the 3-fluorobenzylidene group to the triazine moiety .

Key structural attributes include:

  • 4-Fluorobenzyl group at position 6: A benzyl substituent with a fluorine atom at the para-position.

  • 3-Fluorobenzylidene group at position 2: A benzylidene moiety with a fluorine atom at the meta-position, forming an α,β-unsaturated ketone system with the triazine ring .

  • Dione functionality: Two ketone groups at positions 3 and 7, contributing to the molecule’s polarity and hydrogen-bonding capacity.

Crystallographic studies of related fluorinated thiazolo-triazines reveal non-planar geometries due to steric and electronic repulsion between substituents. For example, the dihedral angle between the 3-fluorophenyl and triazine planes in analogous structures averages 57.9°, a distortion that may enhance bioactivity by facilitating interactions with target proteins .

Synthetic Pathways and Optimization

Claisen-Schmidt Condensation

A pivotal step in synthesizing this compound involves Claisen-Schmidt condensation, a reaction between a ketone-containing precursor and a fluorinated benzaldehyde. For instance, the 3,4-dihydronaphthalen-1(2H)-one intermediate reacts with 3-fluorobenzaldehyde under acidic conditions to form the α,β-unsaturated ketone linkage .

Representative Protocol:

  • Reactants: 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one (1.32 g, 8.06 mmol) and 3-fluorobenzaldehyde (1.0 g, 8.06 mmol).

  • Solvent: Acetic acid (10 mL).

  • Catalyst: Dry HCl gas, bubbled into the solution for 45 minutes.

  • Conditions: Stirring at room temperature for 7 days, monitored by TLC.

  • Workup: Neutralization with Na2CO3, extraction with dichloromethane, and column chromatography (petroleum ether:ethyl acetate = 10:1) .

Fluorobenzyl Chloride Precursor Synthesis

The 4-fluorobenzyl group is introduced via nucleophilic substitution using 4-fluorobenzyl chloride, synthesized through radical chlorination of 4-fluorotoluene. A reported method employs:

  • Reactants: 4-Fluorotoluene (9 mmol), CCl4 (18 mmol), FeCl2·4H2O (0.09 mmol), formamide (4.5 mmol).

  • Conditions: Sealed autoclave at 180°C for 6 hours.

  • Yield: 35% after vacuum distillation .

Pharmacological Profile and Mechanisms

Anticancer Activity

Fluorinated thiazolo-triazines exhibit topoisomerase II inhibition, disrupting DNA replication in cancer cells. The fluorine atoms enhance lipophilicity, improving membrane permeability and target engagement .

Comparative Bioactivity Table:

CompoundIC50 (µM)Target
Target Compound1.4 ± 0.2Topoisomerase IIα
6-Methylthiazolo-triazine8.9 ± 0.5Tubulin
7-Arylidene Derivative2.1 ± 0.3EGFR Kinase

Anti-Inflammatory Effects

The α,β-unsaturated ketone system acts as a Michael acceptor, covalently modifying cysteine residues in cyclooxygenase-2 (COX-2). In murine models, the compound reduced paw edema by 62% at 10 mg/kg, outperforming indomethacin (53%) .

Molecular Interactions and Structure-Activity Relationships (SAR)

  • Fluorine Substituents: The meta- and para-fluorine atoms engage in halogen bonding with backbone carbonyls (e.g., Leu352 in COX-2), stabilizing inhibitor-enzyme complexes .

  • Thiazolo-triazine Core: The planar region intercalates into DNA base pairs, while the non-planar benzylidene group induces helical distortions, triggering apoptosis .

Crystallographic Parameters:

ParameterValue
Space GroupP
a (Å)7.9570(14)
b (Å)8.9872(19)
c (Å)9.3974(16)
α (°)94.467(16)
β (°)96.737(14)
γ (°)103.162(16)

Future Directions and Challenges

  • Prodrug Development: Esterifying the dione groups may improve oral bioavailability.

  • Polypharmacology: Screening against kinase families (e.g., JAK2, BRAF) could uncover additional therapeutic applications .

  • Green Synthesis: Replacing CCl4 with ionic liquids or scCO2 to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator